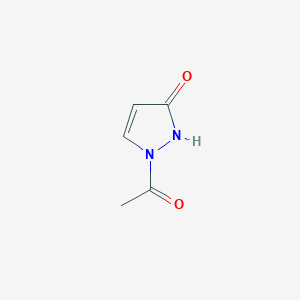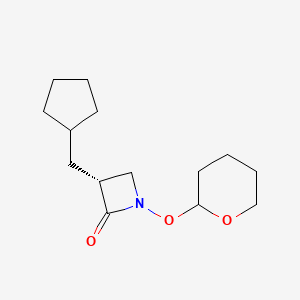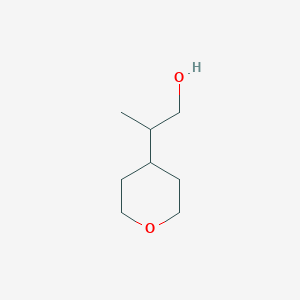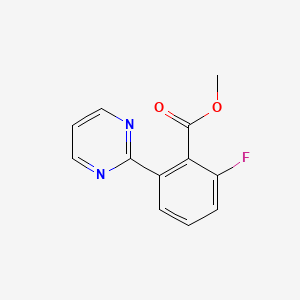![molecular formula C13H21BrN2 B1400857 (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine CAS No. 1247436-05-0](/img/structure/B1400857.png)
(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of amines like (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The compound (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine is used in various chemical synthesis processes. For instance, it is involved in the formation of isoindoline derivatives, where o-bromoacetylbenzophenone reacts with aqueous ammonia and methylamine to produce different isoindolines (Nan'ya, Ishida, & Butsugan, 1994). Furthermore, its derivatives are used in the synthesis of complex organic compounds, such as 3-(N-Methyl-N-pentylamino)-propanoic Acid Hydrochloride, an intermediate in pharmaceutical synthesis (Jing, 2011).
Molecular Structure and Supramolecular Assembly
The molecular structure and supramolecular assembly of compounds related to this compound are subjects of research. The study of molecular structures, as in the case of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacting with N-benzylmethylamine, provides insight into the chemical properties and potential applications of these compounds (Cuartas et al., 2017).
Novel Compounds Synthesis
This chemical is also used in the synthesis of new compounds with potential pharmacological applications. The creation of novel compounds such as Ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno [2,3-c] pyridine-3-carboxylate involves steps like reacting 1,5-diphenylpenta-1,4-dien-3-one with methylamine, showcasing the versatility of these compounds in drug discovery (Guo-ping, 2008).
Pharmacological Research
In pharmacological research, derivatives of this compound are explored for their potential in creating new medicines. For example, studies on the anticonvulsant activity and structure-activity relationships of sodium channel blocking 3-aminopyrroles, starting from corresponding acetophenone and glycine derivatives, highlight the significance of these compounds in developing new therapeutics (Unverferth et al., 1998).
Propriétés
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-methylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-16(9-4-2-3-8-15)11-12-6-5-7-13(14)10-12/h5-7,10H,2-4,8-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPARFKWXNEKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCN)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


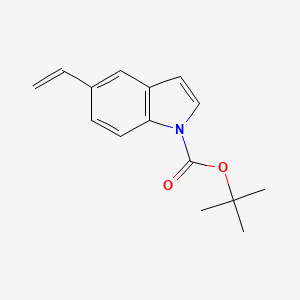


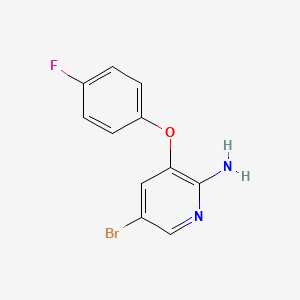


![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)


![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)
